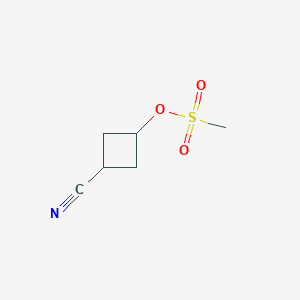
3-Cyanocyclobutyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanocyclobutyl methanesulfonate is a chemical compound that belongs to the class of cyclic sulfonates. It is a mixture of diastereomers with the molecular formula C6H9NO3S and a molecular weight of 175.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 3-Cyanocyclobutyl methanesulfonate:
Reaction of 3-bromocyclobutanone with potassium cyanate: This method involves the reaction of 3-bromocyclobutanone with potassium cyanate, followed by the reaction of the resulting intermediate with sodium methanesulfonate.
Redox reaction between 3-cyanocyclobutanone and methanesulfonic acid: Another method involves the redox reaction between 3-cyanocyclobutanone and methanesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyanocyclobutyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols can be used.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be employed depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield products where the methanesulfonate group is replaced by the nucleophile.
Scientific Research Applications
3-Cyanocyclobutyl methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a ligand in catalytic reaction systems.
Biology: The compound has shown promising results in biological studies, although specific applications are not detailed.
Industry: Used in various industrial processes, particularly those involving catalytic reactions.
Mechanism of Action
The mechanism of action of 3-Cyanocyclobutyl methanesulfonate involves its role as a ligand in catalytic reactions. The methanesulfonate group can participate in various chemical interactions, facilitating the catalytic process. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl methanesulfonate: Similar in structure but lacks the cyano group.
Cyclopropyl methanesulfonate: Similar sulfonate group but with a different ring structure.
Cyclopentyl methanesulfonate: Similar sulfonate group but with a larger ring structure.
Uniqueness
3-Cyanocyclobutyl methanesulfonate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other cyclic sulfonates. This uniqueness makes it valuable in specific catalytic and biological applications.
Properties
CAS No. |
2278286-89-6 |
|---|---|
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(3-cyanocyclobutyl) methanesulfonate |
InChI |
InChI=1S/C6H9NO3S/c1-11(8,9)10-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3 |
InChI Key |
DZOGRBQOXFVBEU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
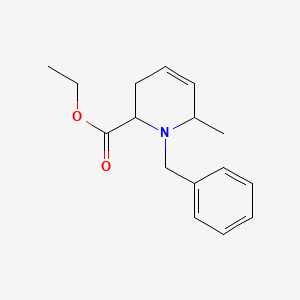
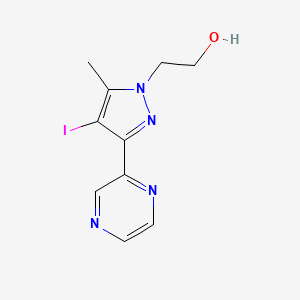
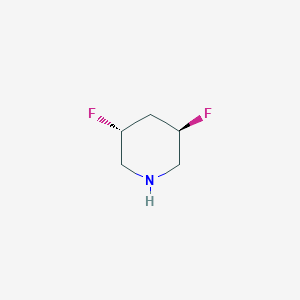
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)
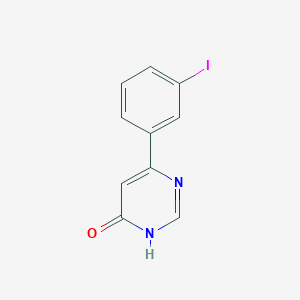
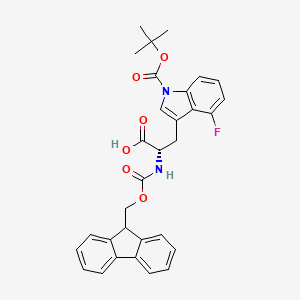
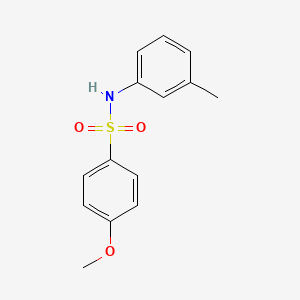
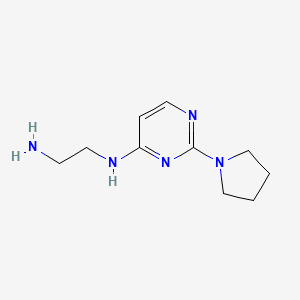
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
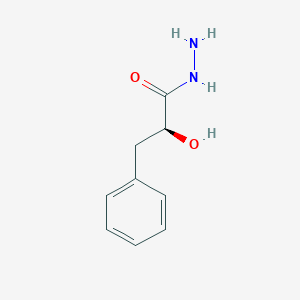
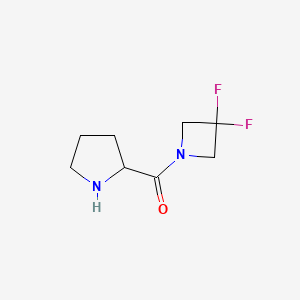
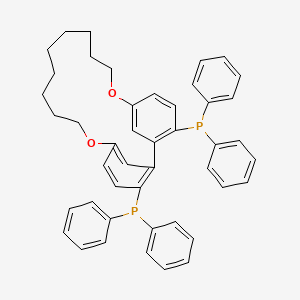
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)
